N-ArachidonylGABA
Description
N-ArachidonylGABA (NA-GABA), also known as Elmiric acid, is an endogenous fatty acid amide derived from the conjugation of arachidonic acid (a polyunsaturated omega-6 fatty acid) with gamma-aminobutyric acid (GABA) via an amide bond . Its chemical name is 4-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraenyl]amino]butanoic acid, with the molecular formula C₂₄H₃₉NO₃ and a molecular weight of 389.6 g/mol .
Properties
Molecular Formula |
C24H39NO3 |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
4-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
JKUDIEXTAYKJNX-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ArachidonylGABA typically involves the acylation of gamma-aminobutyric acid with arachidonic acid. This reaction can be facilitated using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Arachidonic Acid-GABA Conjugation
NA-GABA forms through the direct enzymatic conjugation of arachidonic acid (AA) and GABA. This reaction is catalyzed by fatty acid amide hydrolase (FAAH) in a reverse hydrolytic process, though other enzymes like N-acyltransferase (NAT) may also participate .
| Reactants | Enzymes | Products |
|---|---|---|
| Arachidonic acid + GABA | FAAH, NAT | NA-GABA + H<sub>2</sub>O |
-
Evidence : FAAH inhibition reduces NA-GABA levels in murine brain tissue, confirming its role in biosynthesis .
Oxidative Metabolism of Anandamide (AEA)
NA-GABA may arise indirectly via oxidation of the endocannabinoid anandamide (AEA) by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) , producing intermediate metabolites that conjugate with GABA .
Enzymatic Hydrolysis
NA-GABA undergoes hydrolysis primarily via FAAH, cleaving the amide bond to release arachidonic acid and GABA :
Key Characteristics
-
Kinetics : FAAH exhibits substrate preference for Ara-AAs, with NA-GABA hydrolysis rates comparable to other N-arachidonoyl amino acids .
-
Inhibition : FAAH inhibitors (e.g., URB 597) elevate endogenous NA-GABA levels in brain tissue, confirming FAAH’s regulatory role .
Oxidative Metabolism
NA-GABA is susceptible to oxidative modification by enzymes targeting the arachidonoyl tail:
Cyclooxygenase-2 (COX-2) Pathway
COX-2 oxygenates the arachidonoyl moiety, forming prostaglandin-GABA conjugates. For example, prostaglandin E<sub>2</sub>-GABA (PGE<sub>2</sub>-GABA) is a characterized metabolite :
-
Functional Impact : PGE<sub>2</sub>-GABA retains biological activity, influencing vasodilation and platelet aggregation .
Lipoxygenase (LOX) Pathways
12-/15-LOX enzymes oxidize NA-GABA, producing hydroperoxy or epoxy derivatives. These metabolites remain poorly characterized but are hypothesized to modulate ion channels (e.g., TRPV1) .
Metabolic Stability and Pharmacokinetics
NA-GABA exhibits moderate metabolic stability in physiological systems:
| Property | Value | Source |
|---|---|---|
| Half-life (in vitro) | ~30–60 minutes | |
| Solubility | 25 mg/ml in DMSO/EtOH | |
| Critical Micelle Conc. | >100 µM |
-
Self-Assembly : NA-GABA’s high critical micelle concentration (>100 µM) reduces detergent-like behavior compared to 2-AG, favoring receptor binding over membrane disruption .
Functional Interactions with Receptors
While not a direct chemical reaction, NA-GABA’s activity at receptors informs its metabolic fate:
-
TRPV1 Activation : NA-GABA binds transient receptor potential vanilloid 1 (TRPV1) with EC<sub>50</sub> ~1–10 µM, inducing calcium influx .
-
GABA<sub>A</sub> Receptor Modulation : NA-GABA potentiates GABA<sub>A</sub> currents via β<sub>2</sub> subunit binding, a mechanism shared with 2-arachidonoyl glycerol (2-AG) .
Analytical Detection Methods
Quantitative LC-MS/MS protocols enable precise measurement of NA-GABA and its metabolites :
| Parameter | Details |
|---|---|
| Chromatography | Zorbax SB-CN column, methanol/ammonium acetate gradient |
| Detection | MRM transitions: m/z 388.6 → 62.1 (GABA fragment) |
| Sensitivity | Limit of quantification: 0.1 pmol/g tissue |
Scientific Research Applications
Chemistry: It serves as a model compound for studying the properties and reactions of N-acyl amino acids.
Industry: While industrial applications are less explored, the compound’s bioactive properties could be harnessed in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
N-ArachidonylGABA exerts its effects primarily through interactions with gamma-aminobutyric acid receptors and other molecular targets in the nervous system. It has been shown to modulate neurotransmitter release and influence various signaling pathways involved in neuroprotection and inflammation . The compound’s ability to enhance cerebral blood flow and reduce neuronal damage under ischemic conditions highlights its potential as a neuroprotective agent .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Arachidonoyl-Conjugated Molecules
NA-GABA belongs to the arachidonoyl amino acid family, which includes compounds formed by linking arachidonic acid to neurotransmitters or amino acids. Key analogs include:
Key Structural Differences :
Pharmacological Profiles
Analgesic Mechanisms:
Functional Implications :
Solubility and Bioavailability
Research Implications :
Research Findings and Clinical Potential
Biological Activity
N-ArachidonylGABA (NA-GABA) is an arachidonyl amino acid derivative, first isolated from bovine brain, known for its potential biological activities, particularly in the modulation of pain and neuroprotection. This compound is structurally related to other arachidonyl amino acids, such as N-arachidonylglycine (NA-glycine), and has been studied for its interactions with various receptors and transporters in the central nervous system.
NA-GABA exhibits biological activity through several mechanisms:
- Inhibition of Glycine Transporters : NA-GABA is known to inhibit glycine transporter GLYT2, which plays a crucial role in regulating glycine levels in the spinal cord. This inhibition can enhance glycinergic neurotransmission, potentially leading to analgesic effects .
- Interaction with Cannabinoid Receptors : Although NA-GABA does not activate cannabinoid receptors directly, it may influence cannabinoid signaling pathways indirectly by modulating levels of endocannabinoids like anandamide .
- Potential Neuroprotective Effects : Some studies suggest that NA-GABA may have neuroprotective properties, although the exact pathways remain under investigation.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of NA-GABA in various models:
- Pain Models : In a rat model of inflammatory pain, NA-GABA did not significantly reduce allodynia or hyperalgesia when administered intrathecally at doses up to 700 nmol. Comparatively, NA-glycine showed more pronounced analgesic effects .
- Comparison with Other Arachidonyl Compounds : In studies comparing NA-GABA with other arachidonyl compounds, such as NA-glycine and NA-alanine, NA-GABA demonstrated limited efficacy in pain modulation. The results indicated that while NA-glycine produced significant anti-allodynic effects, NA-GABA did not show similar potency .
Data Table: Comparison of Arachidonyl Amino Acids
| Compound | IC50 (μM) | Analgesic Effect | Mechanism of Action |
|---|---|---|---|
| This compound | 11.9 | Minimal | Inhibition of GLYT2; indirect cannabinoid modulation |
| N-ArachidonylGlycine | 5.0 | Significant | Inhibition of glycine transport; direct analgesic action |
| N-ArachidonylAlanine | Not determined | None | Limited interaction with glycine receptors |
Q & A
Q. How can researchers optimize pharmacokinetic studies to evaluate this compound’s blood-brain barrier (BBB) penetration?
-
Methodological Answer: Use dual-probe microdialysis in freely moving rodents to simultaneously sample plasma and cerebrospinal fluid (CSF). Calculate BBB permeability (PS product) using the equation:
where is the flux rate. Validate with positron emission tomography (PET) using carbon-11-labeled this compound .
-
Pitfalls: Lipophilicity (logP >5) may artificially inflate BBB penetration estimates; correct for non-specific binding using in vitro PAMPA assays .
Q. What strategies mitigate validity threats in behavioral studies involving this compound?
- Methodological Answer: Implement double-blind dosing and automated behavioral tracking (e.g., EthoVision XT) to reduce observer bias. Control for circadian rhythms by randomizing testing times and using littermates as controls. Report effect sizes (Cohen’s d) and confidence intervals to distinguish clinical relevance from statistical noise .
- Ethical Considerations: Adhere to ARRIVE guidelines for preclinical trials, including sample size justification and adverse event reporting .
Data Management & Replication
Q. What standards ensure reproducibility in this compound dose-response experiments?
- Methodological Answer: Follow NIH Rigor and Reproducibility guidelines:
Q. How should researchers handle discrepancies between in silico predictions and empirical data for this compound’s receptor binding?
- Methodological Answer: Re-run molecular docking simulations (AutoDock Vina) with updated force fields (e.g., CHARMM36) and compare against cryo-EM receptor structures. Validate via alanine scanning mutagenesis to identify critical binding residues. Discrepancies may arise from solvent effects or membrane bilayer interactions not modeled in silico .
Ethical & Reporting Standards
Q. What documentation is required for studies involving this compound in animal models?
- Methodological Answer: Include the NIH’s preclinical checklist:
Q. How do researchers balance open science principles with intellectual property concerns for novel this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
